

Russian VX: A Persistent Threat in Chemical Warfare – A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Russian VX

Cat. No.: B066494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dated: December 17, 2025

Abstract

This technical guide provides a comprehensive overview of **Russian VX** (VR), a potent organophosphorus nerve agent. As a structural isomer of the more widely known VX, VR shares its extreme toxicity but exhibits distinct physicochemical properties, notably its increased environmental persistence. This document details the chemical and physical characteristics of VR, its mechanism of action as an acetylcholinesterase inhibitor, and its toxicokinetics. Furthermore, it outlines experimental methodologies for its synthesis, detection, and analysis, and presents key quantitative data in a comparative format. Visual diagrams of its chemical structure, mechanism of action, and an example of an analytical workflow are provided to facilitate understanding. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of countermeasures and therapeutics against chemical warfare agents.

Introduction

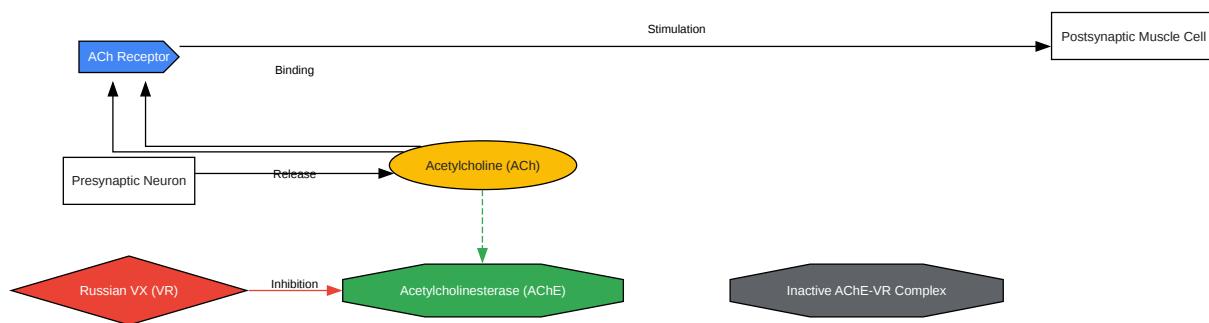
Russian VX (VR), also known as R-VX or Substance 33, is a formidable organophosphorus compound belonging to the V-series of nerve agents.^{[1][2]} Developed in the Soviet Union in the 1950s, it is a structural isomer of the VX nerve agent developed in the West.^{[1][3][4]} Like VX, VR is an oily, amber-colored, and odorless liquid characterized by its low volatility and high

boiling point, which contribute to its significant persistence in the environment.^{[3][5][6]} This persistence makes it a long-term threat on the battlefield and in contaminated areas.^{[3][4]} The primary route of exposure is through the skin and mucous membranes, although inhalation of aerosolized VR also poses a significant risk.^[1] Its high toxicity and persistence classify it as a weapon of mass destruction.^[6]

Physicochemical and Toxicological Properties

Russian VX shares a similar molecular formula and weight with VX but differs in its alkyl substituents on the nitrogen and oxygen atoms.^[2] This structural difference leads to variations in its physical and chemical properties, most notably a lower vapor pressure and slower hydrolysis rate, making it more persistent than VX.^{[7][8]}

Data Presentation: Comparative Properties of VX and Russian VX


Property	Russian VX (VR)	VX	Reference(s)
Chemical Name	O-Isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate	O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate	[5][6][9]
CAS Number	159939-87-4	50782-69-9	[6][9]
Molecular Formula	C ₁₁ H ₂₆ NO ₂ PS	C ₁₁ H ₂₆ NO ₂ PS	[2][6]
Molecular Weight	267.37 g/mol	267.37 g/mol	[6][9]
Appearance	Colorless to amber, oily liquid	Amber-colored, oily liquid	[5][6]
Odor	Odorless	Odorless	[5][6]
Boiling Point	~300 °C (572 °F)	298 °C (568 °F)	[5][6]
Melting Point	-35 °C (-31 °F)	-51 °C (-60 °F)	[5][6]
Vapor Pressure @ 25°C	Lower than VX (~72-90% of VX)	0.0007 mmHg (0.09 Pa)	[7][10]
Density @ 20°C	1.0083 g/cm ³	1.0083 g/cm ³	[5][6]
Water Solubility	Poorly soluble (<5% at 20°C)	Slightly soluble (~30 g/L at 25°C)	[3][5][11]
Hydrolysis Half-life (pH 7)	12.4 days	4.78 days	[8]
Dermal LD ₅₀ (human, est.)	~10 mg	5-10 mg	[6][9]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Russian VX**, like all organophosphorus nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).^{[3][6]} AChE is crucial for

the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by VR leads to an accumulation of ACh in the synaptic cleft. This results in the hyperstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms including, but not limited to, miosis, profuse salivation, bronchoconstriction, seizures, flaccid paralysis, and ultimately, death from respiratory failure.[3] [4][9]

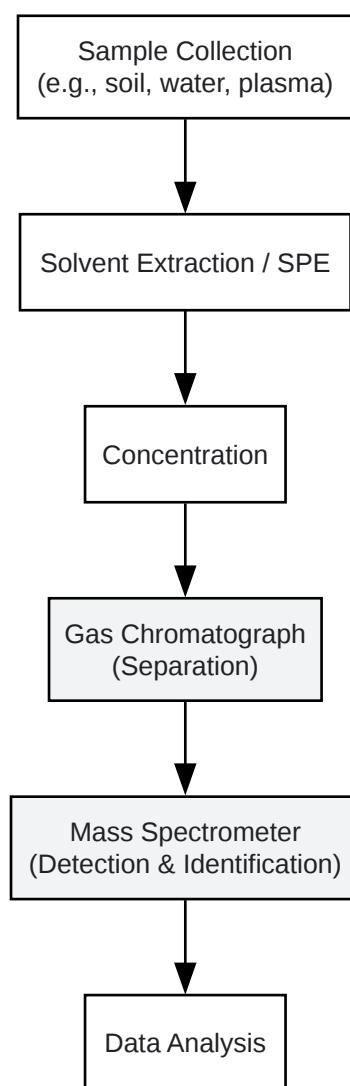
[Click to download full resolution via product page](#)

Figure 1: Mechanism of Acetylcholinesterase Inhibition by **Russian VX**.

Experimental Protocols

Synthesis of Russian VX (Illustrative)

The synthesis of **Russian VX** involves a multi-step process. A common route, analogous to the synthesis of other V-series agents, is as follows. Disclaimer: The synthesis of chemical warfare agents is illegal under the Chemical Weapons Convention and should only be conducted in authorized laboratories for research and defensive purposes.


- Phosphorus Trichloride Methylation: Phosphorus trichloride is methylated to yield methyl phosphorous dichloride.
- Diester Formation: The resulting methyl phosphorous dichloride is reacted with isobutanol to form a diester.
- Transesterification: The diester undergoes transesterification with N,N-diethylaminoethanol to produce the precursor, a mixed phosphonite.
- Sulfurization: The final step involves the reaction of the phosphonite precursor with sulfur to yield **Russian VX**.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the detection and identification of **Russian VX** in environmental and biological samples.

- Sample Preparation:
 - Environmental Samples (e.g., soil, water): Extraction with an organic solvent such as acetonitrile or dichloromethane. Solid-phase extraction (SPE) may be used for cleanup and concentration.
 - Biological Samples (e.g., plasma, tissue): Protein precipitation followed by liquid-liquid or solid-phase extraction.
- GC Separation:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.
 - Oven Program: A temperature gradient is used to separate VR from other matrix components. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 300°C at 15°C/min.

- Carrier Gas: Helium at a constant flow rate.
- MS Detection:
 - Ionization: Electron ionization (EI) at 70 eV.
 - Analyzer: Quadrupole or time-of-flight (TOF) mass analyzer.
 - Detection: Scanning for the characteristic mass spectrum of **Russian VX** and its fragmentation pattern.

[Click to download full resolution via product page](#)

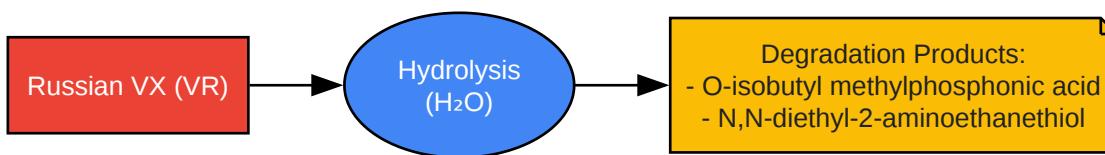
Figure 2: General Workflow for GC-MS Analysis of **Russian VX**.

In Vitro Acetylcholinesterase Inhibition Assay

This assay is used to determine the inhibitory potency of **Russian VX** on AChE activity.

- Reagents:
 - Purified acetylcholinesterase (from human erythrocytes or other sources).
 - Phosphate buffer (pH 7.4).
 - Substrate: Acetylthiocholine iodide (ATChI).
 - Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
 - **Russian VX** stock solution in an appropriate solvent (e.g., isopropanol).
- Procedure:
 - AChE is pre-incubated with various concentrations of **Russian VX** in a 96-well plate at a controlled temperature (e.g., 37°C).
 - The enzymatic reaction is initiated by the addition of ATChI and DTNB.
 - The hydrolysis of ATChI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
 - The rate of color change is measured spectrophotometrically at 412 nm.
 - The percentage of AChE inhibition is calculated for each concentration of **Russian VX**, and the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) is determined.

Toxicokinetics and Environmental Fate


Toxicokinetics

Russian VX can be absorbed through the skin, inhalation, or ingestion.^{[1][4]} Due to its low volatility, percutaneous absorption is a primary concern.^[1] Once in the bloodstream, it distributes to various tissues and inhibits AChE. Animal studies have shown that VR has a long residence time in the blood.^[1] Metabolism can occur through hydrolysis of the P-S bond.^[12]

Environmental Persistence and Degradation

The low vapor pressure and slower hydrolysis rate of **Russian VX** compared to VX contribute to its high persistence in the environment, posing a threat for days to weeks.[3][4][7][8]

- Hydrolysis: The primary degradation pathway in the environment is hydrolysis. The P-S bond is susceptible to cleavage, and the rate is pH-dependent.[5][12] The half-life of VR in unbuffered water at pH 7 is approximately 12.4 days, which is significantly longer than that of VX (4.78 days).[8]
- Degradation Products: Hydrolysis of **Russian VX** can yield several products, including O-isobutyl methylphosphonic acid and N,N-diethyl-2-aminoethanethiol.[5] These degradation products can be used as markers for VR exposure and environmental contamination.[5][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [The VR, the Russian version of the nerve agent VX] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VR (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. VR | nerve agent | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]

- 8. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 9. [Russian VX \(VR\)](#) [benchchem.com]
- 10. [Health Risk Assessment for The Nerve Agent VX - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- 11. [Buy VX. | 50782-69-9](#) [smolecule.com]
- 12. [Enzymatic hydrolysis of Russian-VX by organophosphorus hydrolase - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Russian VX: A Persistent Threat in Chemical Warfare – A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066494#russian-vx-as-a-persistent-organophosphorus-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com